molecular formula C16H16N2O4 B2626981 N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 898611-30-8

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2626981
CAS RN: 898611-30-8
M. Wt: 300.314
InChI Key: WJVKYRXOHPGZOV-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.314. The purity is usually 95%.
BenchChem offers high-quality N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Insecticidal Activity : A study by Sawada et al. (2003) described the synthesis of analogues with benzodioxole and benzodioxane groups, including compounds structurally similar to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. These compounds demonstrated significant insecticidal activities, superior to commercial insecticides (Sawada et al., 2003).

  • New Synthesis Methods : Research by Bozzo et al. (2003) and Shaabani et al. (2009) developed new synthesis methods for benzodioxin-2-carboxamides, which may include compounds similar to N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. These methods enable the production of compounds with potential therapeutic applications (Bozzo et al., 2003); (Shaabani et al., 2009).

Biological Activities

  • Antitumor Activity : Ostapiuk et al. (2017) synthesized derivatives of benzothiophen-carboxamides, which showed significant antitumor effects. This research suggests that similar compounds, like N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, could have potential in cancer therapy (Ostapiuk et al., 2017).

  • Biocatalysis and Chiral Synthesis : Mishra et al. (2016) discussed the application of an enzyme in the production of chiral compounds using 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This research indicates potential biocatalytic applications for related compounds (Mishra et al., 2016).

  • Pharmaceutical Synthesis : Ikemoto et al. (2005) developed a method for synthesizing a CCR5 antagonist that includes the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. This research highlights the role of such compounds in the synthesis of therapeutically relevant molecules (Ikemoto et al., 2005).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(14-9-20-12-7-3-4-8-13(12)21-14)17-16-10-5-1-2-6-11(10)18-22-16/h3-4,7-8,14H,1-2,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVKYRXOHPGZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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